molecular formula C16H22BNO6 B13932167 5-(methoxymethoxy)-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one

5-(methoxymethoxy)-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one

Cat. No.: B13932167
M. Wt: 335.2 g/mol
InChI Key: MXKZJWIKXMUJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(methoxymethoxy)-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one is an organic compound that features a benzoxazole core substituted with a methoxymethoxy group, a methyl group, and a dioxaborolane moiety

Preparation Methods

The synthesis of 5-(methoxymethoxy)-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzoxazole core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Introduction of the methoxymethoxy group: This step involves the protection of a hydroxyl group using methoxymethyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

5-(methoxymethoxy)-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxymethoxy group can be oxidized to form a methoxy group and formaldehyde.

    Reduction: The benzoxazole core can be reduced under specific conditions to yield a dihydrobenzoxazole derivative.

    Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific reaction conditions and substrates used.

Scientific Research Applications

5-(methoxymethoxy)-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be employed in the development of fluorescent probes for biological imaging due to its potential photophysical properties.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(methoxymethoxy)-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one depends on its specific application. In the context of cross-coupling reactions, the dioxaborolane moiety acts as a boron source, facilitating the formation of new carbon-carbon bonds through a palladium-catalyzed mechanism. In biological applications, the compound’s mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar compounds to 5-(methoxymethoxy)-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one include:

    2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares the dioxaborolane moiety but lacks the benzoxazole core.

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a pyridine ring instead of a benzoxazole core.

    Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate: This compound contains a nicotinate moiety in place of the benzoxazole core.

Properties

Molecular Formula

C16H22BNO6

Molecular Weight

335.2 g/mol

IUPAC Name

5-(methoxymethoxy)-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H22BNO6/c1-15(2)16(3,4)24-17(23-15)10-7-13-11(18(5)14(19)22-13)8-12(10)21-9-20-6/h7-8H,9H2,1-6H3

InChI Key

MXKZJWIKXMUJSR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OCOC)N(C(=O)O3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.